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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-lodo-4,6-
dimethylpyrimidine (CeH7IN2). The document elucidates the key structural features,
intermolecular interactions, and the experimental methodologies employed in its
characterization. A detailed examination of the crystallographic data reveals a well-defined
supramolecular architecture governed by halogen bonding and m—t stacking interactions. This
guide is intended to serve as a critical resource for researchers in medicinal chemistry,
materials science, and drug development, offering foundational knowledge for the design of
novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine
Derivatives

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and
functional materials. Their prevalence in biologically active molecules, including nucleobases,
underscores their importance. The introduction of a halogen atom, such as iodine, onto the
pyrimidine scaffold significantly influences the molecule's electronic properties and introduces
the potential for specific, directional intermolecular interactions, namely halogen bonding. 2-
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lodo-4,6-dimethylpyrimidine serves as an important intermediate in cross-coupling reactions
for the synthesis of a variety of pyrimidine ligands[1][2]. Understanding its solid-state structure
is paramount for predicting its reactivity, stability, and potential for polymorphism, all of which
are critical parameters in drug development and materials engineering.

Molecular and Crystal Structure

The molecular structure of 2-lodo-4,6-dimethylpyrimidine consists of a central pyrimidine ring
substituted with an iodine atom at the 2-position and two methyl groups at the 4- and 6-
positions. The non-hydrogen atoms of the molecule are located on a crystallographic mirror
plane[1][2][3]. A notable feature of the determined structure is the disorder of the hydrogen
atoms of the methyl groups, which are distributed over two positions with equal occupancy[1]

2].

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise data on the crystal system, unit
cell dimensions, and other key crystallographic parameters. This data is essential for the
unambiguous identification and characterization of the solid-state form of the compound.
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Parameter Value Reference
Chemical Formula CeH7IN2 [1112114]
Molecular Weight 234.04 g/mol [1][2]
Crystal System Orthorhombic [11[2]
Space Group Pnma [2]

a 7.930 (2) A [1][2]

b 7.0256 (19) A [1][2]

C 14.499 (4) A [1][2]
Volume 807.8 (4) A3 [1][2]

z 4 [1](2]
Temperature 296 K [1][2]
Radiation Mo Ka (A = 0.71073 A) [1]
Density (calculated) 1.924 Mg m—3 [1]

Supramolecular Architecture: The Role of Intermolecular
Interactions

The crystal packing of 2-lodo-4,6-dimethylpyrimidine is not arbitrary; it is directed by specific
and significant intermolecular forces that lead to a highly organized two-dimensional
supramolecular architecture[1][2][3].

A defining feature of the crystal structure is the presence of short intermolecular contacts
between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule (I---N).
The measured distance of 3.390 (3) A is notably shorter than the sum of the van der Waals
radii of iodine and nitrogen, which is a hallmark of a halogen bond[1][2]. These interactions link
the molecules into zigzag chains, forming a foundational motif in the crystal lattice[1][2][3].

Complementing the halogen bonds are strong intermolecular m—1t stacking interactions
between the pyrimidine rings of adjacent molecules. The centroid-to-centroid distance between
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these stacked rings is 3.5168 (10) A[1][2]. This distance indicates a significant attractive
interaction that contributes to the stability of the crystal structure and the formation of the two-

dimensional network[1][2][3].
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Intermolecular interactions in 2-lodo-4,6-dimethylpyrimidine.

Experimental Methodology

The determination of this crystal structure relies on a systematic experimental workflow, from
synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-lodo-4,6-dimethylpyrimidine follows established literature procedures. The
precursor, 4,6-dimethyl-2-chloropyrimidine, is synthesized according to the method described
by Kosolapoff & Roy (1961)[1][2]. The title compound is then prepared from this precursor.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction were obtained

through slow evaporation.

o Dissolution: The synthesized 2-lodo-4,6-dimethylpyrimidine was dissolved in a
dichloromethane-petroleum ether solution.
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« Evaporation: The solution was allowed to stand at room temperature, permitting slow
evaporation of the solvents.

¢ Crystal Growth: Over time, colorless, block-like crystals of the title compound formed[1].

 Smesied compours_g

Dissolve in
Dichloromethane/
Petroleum Ether

Slow Evaporation

at Room Temperature

Formation of
Colorless Crystals

Click to download full resolution via product page

Workflow for the crystallization of the title compound.

X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a state-of-the-art diffractometer, and the
resulting data were processed and refined to yield the final structural model.

Data Collection Parameters:
¢ Instrument: Bruker SMART APEXII CCD area-detector diffractometer[1][2].

+ Reflections Measured: 5541[1][2].
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» Independent Reflections: 817[1][2].
» Absorption Correction: A multi-scan correction was applied using the SADABS program[1][2].

Structure Refinement: The structure was solved and refined against F2 using all reflections. The
final R-factor, R[F? > 20(F?)], was 0.026, and the weighted R-factor, wR(F?), was 0.066,
indicating a high-quality refinement[1]. Hydrogen atoms were placed in geometrically idealized
positions and treated as riding atoms[1][2].

Conclusion and Future Outlook

The crystal structure of 2-lodo-4,6-dimethylpyrimidine is a testament to the directing power of
halogen bonding and mt—t stacking in the formation of ordered supramolecular assemblies. The
detailed structural data presented herein provides a solid foundation for understanding the
solid-state behavior of this and related compounds. For drug development professionals, this
knowledge is crucial for anticipating potential polymorphic forms and for designing crystal
engineering strategies to optimize the physicochemical properties of active pharmaceutical
ingredients. For materials scientists, the well-defined intermolecular interactions offer a
blueprint for the rational design of new functional materials with tailored electronic and optical
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092730#crystal-structure-of-2-iodo-4-6-
dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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